molecular formula C23H20N2OS2 B2591954 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide CAS No. 946262-00-6

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide

Cat. No.: B2591954
CAS No.: 946262-00-6
M. Wt: 404.55
InChI Key: JPYDDZJOMSLYEX-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide (CAS 946342-95-6) is a benzothiazole-based compound with a molecular formula of C₂₃H₂₀N₂OS₂ and a molecular weight of 404.6 g/mol . This chemical serves as a versatile scaffold in medicinal chemistry research, exhibiting significant biological activities. Studies on related benzothiazole derivatives have demonstrated potent antimicrobial and anticancer properties, making this compound a valuable template for developing new therapeutic agents . The mechanism of action for benzothiazole analogues in antimicrobial applications may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . In anticancer research, these compounds are investigated for their ability to interfere with cell signaling pathways and induce apoptosis in cancer cells, with in vitro studies showing activity against various cancer cell lines . The compound's structure combines aromatic systems (benzothiazole and benzamide) with a lipophilic isopropylthio group, which can influence key pharmacokinetic properties such as membrane permeability and metabolic stability . Synthetic routes for such benzothiazole derivatives often involve condensation reactions of 2-aminobenzenethiol with appropriate carbonyl compounds, followed by cyclization to form the core benzothiazole ring . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-15(2)27-19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYDDZJOMSLYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide has a wide range of scientific research applications. In medicinal chemistry, it is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent . The compound’s ability to interact with various molecular targets makes it a valuable tool for studying biological pathways and developing new therapeutic agents.

In the field of chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of voltage-gated sodium channels and gamma-aminobutyric acid (GABA) receptors . These interactions help stabilize neuronal activity and prevent seizures.

In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzothiazole-linked benzamides. Key structural analogues include:

Compound Name Key Substituents/Features Biological/Chemical Relevance Source Evidence
N-(1,3-benzothiazol-2-yl)benzamide Benzamide core, no sulfanyl group NLO materials, thermal stability
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide Fluorine substituent on benzamide Enhanced electronic properties for NLO materials
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride Thiophene substituent, aminocyclopropyl group Anti-LSD1 activity (IC₅₀: 0.12 µM)
S-alkylated 1,2,4-triazoles [10–15] Triazole core, halogen/sulfonyl groups Antimicrobial and antitumor activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo-triazol-3-yl]sulfanyl]propanamide Chlorophenyl-thiazolo-triazole substituent Potential kinase inhibition
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (in 2-fluorobenzamide) enhances NLO performance by increasing polarity, while the isopropylsulfanyl group in the target compound may improve lipophilicity and membrane permeability .
  • Heterocyclic Diversity : Thiophene () and triazole () substituents introduce π-conjugation, affecting electronic properties and binding interactions. The benzothiazole core in the target compound offers rigidity and planar geometry, critical for NLO applications .
  • Biological Activity: Aminocyclopropyl-thiophene benzamides () exhibit potent anti-LSD1 activity, suggesting that the benzothiazole-sulfanyl derivative may also target epigenetic enzymes if optimized .

Physicochemical and Spectral Properties

Property Target Compound N-(1,3-benzothiazol-2-yl)benzamide Triazole Derivatives
IR ν(C=O) ~1660–1680 cm⁻¹ (expected) 1675 cm⁻¹ Absent in triazoles (tautomer-dependent)
NMR (1H) Aromatic protons: δ 7.2–8.5 ppm (predicted) δ 7.3–8.1 ppm (aromatic) δ 7.5–8.2 ppm (aromatic, triazole protons)
Lipophilicity (LogP) Estimated ~3.5 (isopropylsulfanyl increases) ~2.8 (unsubstituted benzamide) ~2.5–3.2 (halogen/sulfonyl substituents)
Melting Point Not reported 210–215°C 160–190°C (triazoles)

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2OSC_{23}H_{20}N_2OS, with a molecular weight of 384.48 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological significance.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
  • Anticancer Activity : The compound can interfere with cell signaling pathways and induce apoptosis in cancer cells, making it a potential therapeutic agent in oncology.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antibacterial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism involves the inhibition of bacterial growth by targeting essential enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of oncogenic signaling pathways. For instance, it has been shown to affect the expression of proteins involved in apoptosis and cell cycle regulation .

Case Studies

  • Antibacterial Efficacy : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
  • Cytotoxicity Against Cancer Cells : In another study, this compound showed cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50 value of 15 µM, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureMIC: 32 µg/mL against S. aureusIC50: 15 µM against MCF-7
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones-Effective against E. coliModerate activity against various cancer lines
Benzothiazole-based anti-tubercular compounds-Effective against Mycobacterium tuberculosisLimited data on anticancer efficacy

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